molecular formula C10H20N2S B1464842 [1-(Thiolan-3-yl)piperidin-4-yl]methanamine CAS No. 1251332-38-3

[1-(Thiolan-3-yl)piperidin-4-yl]methanamine

Cat. No.: B1464842
CAS No.: 1251332-38-3
M. Wt: 200.35 g/mol
InChI Key: ARSYIEPHCWGSGH-UHFFFAOYSA-N
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Description

“[1-(Thiolan-3-yl)piperidin-4-yl]methanamine” is a chemical compound with the molecular formula C10H20N2S and a molecular weight of 200.34 . It’s also known as "(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a thiolane ring via a methanamine bridge . The piperidine ring is a six-membered ring with one nitrogen atom, while the thiolane ring is a five-membered ring with one sulfur atom .

Scientific Research Applications

Asymmetric Synthesis

[1-(Thiolan-3-yl)piperidin-4-yl]methanamine and its derivatives are used in the field of asymmetric synthesis. For instance, a series of 2-(1-aminoalkyl) piperidines were synthesized using (-)-2-cyano-6-phenyloxazolopiperidine, with LiAlH4 reduction and hydrogenolysis leading to the formation of diamines. These methods provided a pathway to produce substituted diamino alcohols and diphenyl[(2S)-piperidin-2-yl]methanamine among other compounds (Froelich et al., 1996).

Bone Formation

Compounds with a structural basis in this compound have been identified as potential treatments for bone disorders. A particular compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611), discovered through high-throughput screening, targets the Wnt beta-catenin signaling pathway and has shown to increase trabecular bone formation rate in ovariectomized rats after oral administration (Pelletier et al., 2009).

Novel Compound Synthesis

The molecule's structure also serves as a basis for synthesizing novel compounds with potential applications. For instance, a new 1, 3-Dithiolane Compound, N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, was synthesized and characterized, revealing insights into its molecular structure through X-ray diffractions (Zhai Zhi-we, 2014).

Antiosteoclast Activity

Derivatives of this compound have been found to exhibit significant antiosteoclast and osteoblast activity, indicating potential applications in treating or managing bone-related diseases (Reddy et al., 2012).

Future Directions

The future directions for research on “[1-(Thiolan-3-yl)piperidin-4-yl]methanamine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Piperidine derivatives, in particular, are of interest due to their wide range of biological activities .

Properties

IUPAC Name

[1-(thiolan-3-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S/c11-7-9-1-4-12(5-2-9)10-3-6-13-8-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSYIEPHCWGSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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